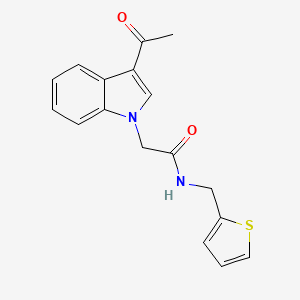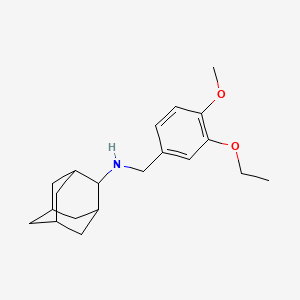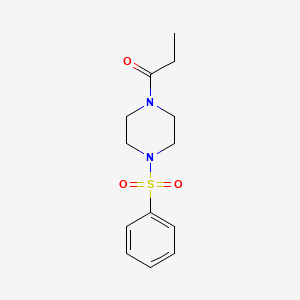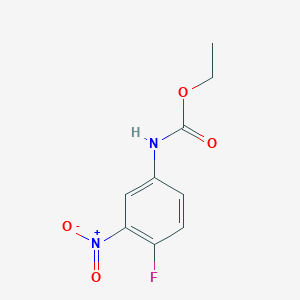![molecular formula C16H24N2O3 B5837737 2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-Dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide often involves multiple steps, including the reaction of specific precursor chemicals in the presence of catalysts under controlled conditions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product was then recrystallized and elucidated by elemental analyses and spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is typically determined using techniques such as X-ray crystallography. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was found to exhibit intermolecular hydrogen bonds and two intramolecular interactions, contributing to its stability and reactivity (Sharma et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-3-4-15(11-14(13)2)21-12-16(19)17-5-6-18-7-9-20-10-8-18/h3-4,11H,5-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRPGTSJUOSDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)

![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)


![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)

![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)
![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)
